1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Overview
Description
1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is a complex organic compound known for its photochromic and electrochromic properties. This compound is part of the spirooxazine family, which is characterized by its ability to change color upon exposure to light or electric fields. The unique structure of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] makes it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] typically involves a multi-step process One common method starts with the reaction of indoline derivatives with naphthoquinone to form the spirooxazine coreThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] undergoes various chemical reactions, including:
Photochromic Reactions: Exposure to UV light induces a reversible color change due to the formation of a colored merocyanine form.
Electrochromic Reactions: Application of an electric field can also induce a color change by altering the electronic structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include UV light sources for photochromic reactions and electrodes for electrochromic reactions. The conditions typically involve ambient temperatures and the presence of solvents that do not interfere with the electronic properties of the compound .
Major Products Formed
The major products formed from these reactions are the colored merocyanine forms, which revert to the original spirooxazine structure upon removal of the light source or electric field .
Scientific Research Applications
1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in molecular electronics and sensors.
Biology: Investigated for its potential use in bioimaging and as a molecular probe.
Medicine: Explored for applications in drug delivery systems where controlled release is triggered by light or electric fields.
Industry: Utilized in the development of smart windows and other materials that change properties in response to environmental stimuli
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] involves the reversible transformation between its spirooxazine and merocyanine forms. Upon exposure to UV light or an electric field, the spirooxazine ring opens to form the colored merocyanine structure. This process involves changes in the electronic distribution within the molecule, affecting its optical and electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-6’-piperidinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
Uniqueness
1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] is unique due to the presence of the morpholine group, which enhances its solubility and stability compared to other spirooxazines. This makes it particularly suitable for applications requiring high-performance materials with reliable photochromic and electrochromic properties .
Properties
IUPAC Name |
1',3',3'-trimethyl-6-morpholin-4-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVMVBBKHCPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCOCC6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115878 | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114747-48-7 | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114747-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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